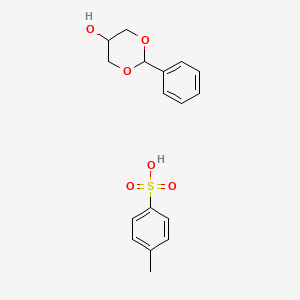
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their ability to act as solvents. This particular compound is characterized by the presence of a chlorine atom, a t-butyl group, and a gamma-oxo functional group attached to a benzenebutanoic acid butyl ester backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactor systems also enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
化学反応の分析
Types of Reactions
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
科学的研究の応用
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and solvents due to its ester functional group.
作用機序
The mechanism of action of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, the presence of the chlorine atom and the gamma-oxo group can influence the compound’s reactivity and binding affinity to target proteins .
類似化合物との比較
Similar Compounds
- 3-Chloropropanoic acid butyl ester
- Butanoic acid, 3-oxo-, butyl ester
- Butanoic acid, 4-chloro-3-oxo-, methyl ester
Uniqueness
3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the t-butyl group provides steric hindrance, affecting the compound’s stability and reactivity. Additionally, the gamma-oxo group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
32780-44-2 |
|---|---|
分子式 |
C18H25ClO3 |
分子量 |
324.8 g/mol |
IUPAC名 |
butyl 4-(4-tert-butyl-3-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C18H25ClO3/c1-5-6-11-22-17(21)10-9-16(20)13-7-8-14(15(19)12-13)18(2,3)4/h7-8,12H,5-6,9-11H2,1-4H3 |
InChIキー |
IYJFACHMIKIXDC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)





![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)

